molecular formula C8H8F4N2O B1269278 4-(1,1,2,2-Tetrafluoroethoxy)benzene-1,3-diamine CAS No. 61988-37-2

4-(1,1,2,2-Tetrafluoroethoxy)benzene-1,3-diamine

Cat. No.: B1269278
CAS No.: 61988-37-2
M. Wt: 224.16 g/mol
InChI Key: GZBDTUVDCDMCDU-UHFFFAOYSA-N
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Description

4-(1,1,2,2-Tetrafluoroethoxy)benzene-1,3-diamine is a useful research compound. Its molecular formula is C8H8F4N2O and its molecular weight is 224.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Properties of Novel Materials

  • Polyimide Synthesis : The compound has been used in the synthesis of various fluorinated polyimides. These polyimides demonstrate high thermal stability, withstanding temperatures up to 531°C, and possess low water absorption rates and dielectric constants. They form tough, transparent films suitable for industrial applications (Banerjee et al., 2003).

  • Aromatic Polyamide Fabrication : In another study, aromatic diacids were condensed with aromatic diamines, including 4-(1,1,2,2-Tetrafluoroethoxy)benzene-1,3-diamine, to create high-molecular-weight aromatic polyamides. These polyamides were soluble in various polar solvents and exhibited high thermal stability and excellent mechanical properties, making them valuable for advanced material applications (Zhao et al., 2012).

  • Development of Organosoluble Polyimides : Research on novel diamine monomers derived from this compound led to the creation of ditrifluoromethylated aromatic polyimides. These polymers exhibit high solubility in common organic solvents and form transparent films with desirable mechanical and dielectric properties, highlighting their potential in various industrial applications (Liu et al., 2005).

Chemical and Electrochemical Studies

  • Mixed-Valence Systems Study : The compound has been involved in the study of organic mixed-valence systems. This research provides insights into the strength of electronic interactions, which are crucial for understanding charge-transfer processes in various materials (Lambert et al., 2005).

  • Investigation of Binuclear Pt(II) Complexes : In the field of inorganic chemistry, the compound was used to synthesize binuclear Pt(II) complexes. This study focused on understanding the reactivity and interaction of platinum centers, which are significant in catalysis and material science (Hofmann & Eldik, 2003).

Corrosion Inhibition Research

  • Corrosion Inhibition of Carbon Steel : The compound has been utilized in synthesizing diamine aromatic epoxy pre-polymers, which demonstrate significant corrosion inhibition properties for carbon steel in acidic mediums. This application is crucial for protecting industrial machinery and infrastructure (Dagdag et al., 2019).

  • Mild Steel Corrosion Inhibitors : In another study, derivatives of the compound were synthesized and evaluated as corrosion inhibitors for mild steel in hydrochloric acid. This research contributes to the development of effective corrosion prevention strategies in industrial settings (Singh & Quraishi, 2016).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “4-(1,1,2,2-Tetrafluoroethoxy)benzene-1,3-diamine” can be found online . It’s important to refer to this document for detailed safety and handling information.

Properties

IUPAC Name

4-(1,1,2,2-tetrafluoroethoxy)benzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F4N2O/c9-7(10)8(11,12)15-6-2-1-4(13)3-5(6)14/h1-3,7H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBDTUVDCDMCDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)N)OC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90211022
Record name 1,3-Benzenediamine, 4-(1,1,2,2-tetrafluoroethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90211022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61988-37-2
Record name 1,3-Benzenediamine, 4-(1,1,2,2-tetrafluoroethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061988372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenediamine, 4-(1,1,2,2-tetrafluoroethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90211022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.